molecular formula C15H18N4O2 B2629705 (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide CAS No. 307321-03-5

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Cat. No. B2629705
CAS RN: 307321-03-5
M. Wt: 286.335
InChI Key: VIFXIEVUAGSVFB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide, also known as DMPH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPH is a hydrazone derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study by Karrouchi et al. (2021) on a similar compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), focused on its synthesis and characterization, including molecular docking and spectroscopic studies. This research provides insights into the compound's structure and potential as an anti-diabetic agent (Karrouchi et al., 2021).
  • Stereoselective Ring Opening :

    • The stereoselective ring opening of related compounds has been explored by Turk et al. (2002), demonstrating the synthesis of complex structures derived from similar pyrazole compounds (Turk et al., 2002).
  • Corrosion Inhibition :

    • Research by El Arrouji et al. (2020) on dimethyl-1H-pyrazole derivatives, including (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, revealed their efficacy as corrosion inhibitors for mild steel in acidic environments. This study highlights the compound's potential in industrial applications (El Arrouji et al., 2020).
  • Anticancer Activity :

    • Abdellatif et al. (2014) investigated pyrazolo[3,4-d]pyrimidin-4-one derivatives, similar in structure to the compound of interest, for their anticancer activity. This research adds to the understanding of these compounds' therapeutic potential (Abdellatif et al., 2014).
  • Synthesis of Pyrazolopyrazol Derivatives :

    • A study by Abou-Zied et al. (2014) focused on the synthesis of pyrazolopyrazole derivatives, related to the compound , highlighting the versatility of these chemical structures (Abou-Zied et al., 2014).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)7-8-15(21)19-16-9-12-3-5-13(20)6-4-12/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFXIEVUAGSVFB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

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